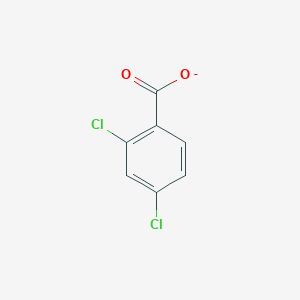

2,4-Dichlorobenzoate

Description

Contextualization of 2,4-Dichlorobenzoate within Xenobiotic Biotransformation Studies

Xenobiotic biotransformation is the process by which living organisms metabolically convert foreign chemical compounds (xenobiotics) into other molecules. mhmedical.com This process is crucial for the detoxification of pollutants and is typically divided into Phase I and Phase II reactions. mhmedical.comlibretexts.org Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. mhmedical.comlibretexts.org

This compound is a notable subject in xenobiotic biotransformation studies as it is a metabolite in the degradation of polychlorinated biphenyls (PCBs) and the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov Its chemical structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a carboxyl group, makes it a challenging compound for microbial degradation. nih.gov The study of its biotransformation provides critical insights into the metabolic pathways and enzymatic mechanisms that organisms employ to break down halogenated aromatic compounds. researchgate.netwur.nl

Microbial degradation of this compound can occur under both aerobic and anaerobic conditions. jbarbiomed.com Under aerobic conditions, the initial step often involves the oxidative removal of the chlorine atom at the ortho position, a reaction catalyzed by dioxygenase enzymes. nih.gov In anaerobic settings, reductive dechlorination is typically the first step in the degradation process. jbarbiomed.comnih.gov The subsequent metabolic steps involve the cleavage of the aromatic ring, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Historical Trajectory and Seminal Discoveries in this compound Research

Early research into the microbial metabolism of chlorinated benzoates laid the groundwork for understanding the degradation of more complex xenobiotics. A pivotal discovery in the 1980s was the isolation of bacterial strains capable of utilizing 4-chlorobenzoate (B1228818) as a sole carbon and energy source. nih.gov Subsequent research identified that some of these organisms could also degrade this compound. nih.gov

A significant breakthrough was the characterization of the enzymatic reactions involved in this compound degradation. In the late 1980s and early 1990s, researchers elucidated the initial steps of its metabolism in both aerobic and anaerobic bacteria. For instance, in Alcaligenes denitrificans NTB-1, the degradation of this compound was found to initiate with a novel reductive dechlorination to 4-chlorobenzoate under aerobic conditions. nih.gov This was a notable finding as reductive dehalogenation was previously thought to occur primarily in anaerobic environments.

Further seminal work with Pseudomonas aeruginosa strain 142 revealed an oxidative pathway involving a three-component ortho-halobenzoate 1,2-dioxygenase. capes.gov.br This enzyme was shown to convert this compound to 4-chlorocatechol (B124253). capes.gov.br In the case of Corynebacterium sepedonicum KZ-4, a unique pathway was identified where this compound is first converted to its coenzyme A (CoA) thioester, followed by reductive dehalogenation. researchgate.netgenome.jp These discoveries highlighted the diverse strategies employed by microorganisms to metabolize this persistent compound.

Contemporary Research Paradigms and Unresolved Questions Concerning this compound

Current research on this compound is increasingly focused on the molecular and genetic basis of its degradation pathways. The advent of multi-omics technologies has enabled a deeper understanding of the genes, enzymes, and regulatory networks involved. Researchers are actively identifying and characterizing the specific dioxygenases, reductases, and ligases that catalyze the key steps in its breakdown. genome.jpexpasy.orgkegg.jp

A key area of contemporary investigation is the evolution of these catabolic pathways. The presence of genes for this compound degradation on mobile genetic elements, such as plasmids and integrative conjugative elements (ICEs), suggests that horizontal gene transfer plays a crucial role in the dissemination of these metabolic capabilities among different bacterial species. frontiersin.org Understanding this process is vital for predicting and potentially enhancing the bioremediation of contaminated sites.

Despite significant progress, several unresolved questions remain. The complete elucidation of the regulatory mechanisms that control the expression of the degradation genes is an ongoing area of research. frontiersin.org Furthermore, while many of the initial enzymatic steps have been characterized, the downstream metabolic pathways that funnel the breakdown products into central metabolism are not fully understood for all degrading organisms. The influence of environmental factors on the efficiency of this compound biodegradation in complex microbial communities also requires further investigation.

Interdisciplinary Significance of this compound Studies

The study of this compound has implications that extend beyond microbiology and biochemistry into several other scientific disciplines.

Environmental Science and Bioremediation: Research on the microbial degradation of this compound is directly applicable to the development of bioremediation strategies for cleaning up sites contaminated with chlorinated aromatic compounds. researchgate.net Understanding the metabolic pathways allows for the design of more effective and targeted approaches to environmental cleanup.

Enzymology and Protein Engineering: The enzymes involved in this compound degradation, particularly the dioxygenases and dehalogenases, are of great interest to enzymologists. wikipedia.orgwikipedia.org Their unique catalytic mechanisms and substrate specificities provide valuable models for studying enzyme function. Furthermore, these enzymes are potential candidates for protein engineering to create novel biocatalysts for industrial applications.

Evolutionary Biology: The diversity of degradation pathways for this compound and the role of horizontal gene transfer in their dissemination provide a compelling case study for understanding microbial evolution and adaptation to new environmental challenges posed by xenobiotic compounds. researchgate.net

Synthetic and Coordination Chemistry: The this compound moiety is also utilized in the synthesis of complex chemical compounds, including heterometallic complexes with potential applications in materials science and magnetism. researcher.life

Interactive Data Tables

Table 1: Key Enzymes in this compound Degradation Pathways

| Enzyme Name | EC Number | Organism | Reaction Catalyzed | Reference |

| This compound-CoA ligase | 6.2.1.- | Corynebacterium sepedonicum KZ-4 | This compound + CoA + ATP → 2,4-Dichlorobenzoyl-CoA + AMP + PPi | ontosight.ai |

| 2,4-Dichlorobenzoyl-CoA reductase | 1.21.1.2 | Corynebacterium sepedonicum KZ-4 | 4-Chlorobenzoyl-CoA + NADP+ + Chloride → 2,4-Dichlorobenzoyl-CoA + NADPH | genome.jpexpasy.org |

| 4-Chlorobenzoyl-CoA dehalogenase | 3.8.1.7 | Pseudomonas sp. CBS-3 | 4-Chlorobenzoyl-CoA + H₂O → 4-Hydroxybenzoyl-CoA + Chloride | kegg.jp |

| ortho-Halobenzoate 1,2-dioxygenase | 1.14.12.- | Pseudomonas aeruginosa 142 | This compound + NADH + H+ + O₂ → 4-Chlorocatechol + CO₂ + NAD+ | capes.gov.br |

| Phthalate 4,5-dioxygenase | 1.14.12.7 | Pseudomonas cepacia | Phthalate + NADH + H+ + O₂ → cis-4,5-dihydroxycyclohexa-1(6),2-diene-1,2-dicarboxylate (B1243405) + NAD+ | wikipedia.org |

| Protocatechuate 4,5-dioxygenase | 1.13.11.8 | General | Protocatechuate + O₂ → 4-Carboxy-2-hydroxymuconate semialdehyde | wikipedia.org |

Table 2: Microbial Strains Studied for this compound Degradation

| Microbial Strain | Environment | Key Finding | Reference |

| Alcaligenes denitrificans NTB-1 | Soil | Reductive dechlorination of this compound to 4-chlorobenzoate under aerobic conditions. | nih.gov |

| Pseudomonas aeruginosa 142 | Polychlorinated biphenyl-degrading consortium | Utilizes a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism. | capes.gov.br |

| Corynebacterium sepedonicum KZ-4 | Soil | Degrades this compound via a CoA-activated pathway. | researchgate.net |

| Anaerobic methanogenic consortia | Various | Capable of ortho-reductive dehalogenation of this compound to 4-chlorobenzoate. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Microbial Biodegradation and Catabolic Pathways of 2,4 Dichlorobenzoate

Elucidation of Major Metabolic Pathways for 2,4-Dichlorobenzoate Degradation

The microbial breakdown of this compound is a complex process involving a series of enzymatic reactions that transform the compound into less toxic and readily metabolizable substances. ontosight.ai These pathways are broadly categorized into aerobic and anaerobic mechanisms, with co-metabolism also playing a significant role in its environmental fate.

Aerobic Degradation Mechanisms and Intermediates

Under aerobic conditions, the initial attack on the this compound molecule is often initiated by dioxygenase enzymes. wur.nlcapes.gov.br One common pathway involves the conversion of this compound to 2,4-dichlorobenzoyl-CoA. ontosight.aiasm.orgontosight.ai This is a crucial activation step catalyzed by this compound-CoA ligase, which utilizes ATP. ontosight.ai

A key subsequent step is a reductive dehalogenation at the ortho position, converting 2,4-dichlorobenzoyl-CoA to 4-chlorobenzoyl-CoA in an NADPH-dependent reaction. asm.orgwikipedia.org Following this, a hydrolytic dehalogenation removes the chlorine atom at the para position, yielding 4-hydroxybenzoyl-CoA. asm.org This intermediate is then hydrolyzed to 4-hydroxybenzoate (B8730719), which is further oxidized to protocatechuate before the aromatic ring is cleaved. asm.org

Another aerobic route observed in some bacteria, like Pseudomonas aeruginosa 142, involves an ortho-halobenzoate 1,2-dioxygenase. This enzyme, requiring oxygen, NADH, Fe(II), and flavin adenine (B156593) dinucleotide, converts this compound to 4-chlorocatechol (B124253). capes.gov.brnih.gov Chlorocatechols are central intermediates in the catabolism of various chlorobenzoates. nih.gov

| Aerobic Degradation Pathway of this compound |

| Starting Compound |

| Key Enzymes |

| Key Intermediates |

| End Products |

Anaerobic Degradation Mechanisms and Electron Acceptors

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds via reductive dehalogenation, where the chlorine substituent is replaced by a hydrogen atom. wur.nl In this process, the halogenated compound acts as an electron acceptor. wur.nl While extensive research has focused on the anaerobic degradation of other chlorobenzoates, the specific pathways for this compound under anaerobic conditions are less characterized. However, reductive dehalogenation has been demonstrated for a wide range of chlorinated aromatic compounds, including benzoates. wur.nl For instance, the reductive dechlorination of this compound to 4-chlorobenzoate (B1228818) has been reported in coryneform bacteria. wur.nlwur.nl

Co-metabolism of this compound by Microbial Consortia

Co-metabolism is a process where microorganisms transform a compound (like this compound) without using it as a primary source of carbon and energy. This fortuitous transformation often occurs in the presence of a growth-supporting substrate. The co-metabolism of this compound has been observed in various microbial cultures. For example, Pseudomonas aeruginosa JB2, isolated from polychlorinated biphenyl (B1667301) (PCB)-contaminated soil, was found to co-metabolize this compound. nih.gov

In some cases, the degradation of this compound is facilitated by a microbial consortium where different species carry out different steps of the degradation pathway. For instance, a strain of Corynebacterium sepedonicum was shown to transform 2,4-dichlorobenzoic acid to protocatechoic acid, while a Pseudomonas putida strain in the same culture utilized the intermediates, leading to complete mineralization. cabidigitallibrary.org However, some studies have shown that this compound can be resistant to degradation by certain microbial populations, such as those found in sewage, even with the addition of other carbon sources. nih.gov A mixed culture capable of degrading 2-chlorobenzoate (B514982) only sparsely transformed this compound into a dichlorinated phenol (B47542) as an end-product. researchgate.netunimi.it

Characterization of this compound-Degrading Microorganisms

A diverse array of microorganisms, primarily bacteria, have been identified with the ability to catabolize this compound. Fungi and plants also possess metabolic pathways that can transform this compound.

Bacterial Strains Exhibiting this compound Catabolism

Numerous bacterial genera have been implicated in the degradation of this compound. These microorganisms have been isolated from various environments, including contaminated soils and sediments. researchgate.net The ability to degrade this compound is not limited to a single genus, indicating a widespread metabolic potential among bacteria.

| Bacterial Strain | Key Findings on this compound Degradation |

| Corynebacterium sepedonicum | Strain KZ-4 metabolizes 2,4-DCB via reductive dechlorination to 4-chlorobenzoate, followed by conversion to 4-hydroxybenzoate and protocatechuate. wur.nlasm.orgresearchgate.net |

| Pseudomonas spp. | P. aeruginosa 142 utilizes an ortho-halobenzoate 1,2-dioxygenase to degrade 2,4-DCB. capes.gov.brnih.gov P. aeruginosa JB2 is capable of co-metabolizing 2,4-DCB. nih.gov Genes for 2,4-DCB degradation pathways have been found in other Pseudomonas strains. mdpi.commdpi.com |

| Alcaligenes spp. | Alcaligenes denitrificans NTB-1 performs reductive dechlorination of 2,4-DCB to 4-chlorobenzoate. researchgate.netcambridge.org |

| Acidovorax sp. | A beta-class Glutathione (B108866) S-transferase from Acidovorax sp. KKS102 has shown dehalogenation activity against this compound. umyu.edu.ngresearchgate.netumyu.edu.ng |

| Burkholderia spp. | Strains of Burkholderia have been identified as 2,4-diCBA degraders. researchgate.net |

| Rhodococcus spp. | Members of this genus are known PCB degraders, and 2,4-DCB is an intermediate in this process. ontosight.aiiaea.org |

| Cupriavidus necator | This bacterium is a model organism for chloroaromatic biodegradation and can utilize various halogenated benzoates. oup.com A genetically engineered strain, RW112, can grow on 2,4'-dichlorobiphenyl, which can lead to the formation of chlorobenzoates. researchgate.netmicrobiologyresearch.org |

Fungal and Plant Metabolic Pathways for this compound

While bacterial degradation of this compound is more extensively studied, fungi and plants also contribute to its transformation in the environment. ontosight.ai Fungi, such as strains of Aspergillus niger, have been shown to replace chlorine atoms on aromatic rings with hydroxyl groups. wur.nl The lignin-degrading fungus Phanerochaete chrysosporium is known to degrade 2,4-dichlorophenol (B122985), a related compound. cambridge.org

Plants can also metabolize chlorinated aromatic compounds. ontosight.ai For example, the herbicide propiconazole (B1679638) can be metabolized by plants into metabolites containing 2,4-dichlorobenzoic acid. epa.gov Plant tissue cultures of species like black nightshade (Solanum nigrum), tobacco (Nicotiana tabacum), and horseradish (Armoracia rusticana) have been shown to metabolize chlorobenzoic acids. researchgate.net The metabolic pathways in plants often involve conjugation reactions, for instance, with glucose or amino acids, to detoxify and sequester the compounds. nih.gov

Microbial Community Dynamics During this compound Degradation

The biodegradation of the recalcitrant compound this compound (2,4-DCBA) in the environment is rarely accomplished by a single microbial species. Instead, it is typically the result of the coordinated metabolic activities of complex microbial consortia. The dynamics within these communities—including shifts in population structure, synergistic interactions, and the combined genetic potential—are fundamental to the efficient mineralization of this compound.

The introduction of a xenobiotic compound like 2,4-DCBA into a microbial habitat can cause significant, albeit sometimes transient, modifications to the genetic structure of the native bacterial communities. nih.gov This shift is often characterized by a rapid increase in the population of specific degrader organisms that can utilize the compound or its metabolites. The degradation of 2,4-DCBA often relies on the cooperative efforts of different microbial species, where the metabolic pathway is partitioned among various members of the community. This division of labor allows for the breakdown of complex molecules that might be toxic or non-metabolizable by any single strain.

Research has identified several key bacterial genera that play a role in 2,4-DCBA degradation, including Pseudomonas, Corynebacterium, and Rhodococcus. ontosight.ai In many cases, these organisms work together in consortia. For instance, anaerobic methanogenic consortia have been shown to effectively dehalogenate 2,4-DCBA. nih.gov In a study of four such consortia, the initial step was the reductive dehalogenation at the ortho position to produce 4-chlorobenzoate, which was then subject to further degradation. nih.gov The predominant physiological types within these consortia were identified as sulfate-reducing and hydrogen-utilizing anaerobes, highlighting the importance of these metabolic groups in creating the necessary anaerobic conditions and providing the required reducing equivalents for dehalogenation. nih.gov

The table below details the roles of different microbial consortia and specific strains in the initial steps of 2,4-DCBA degradation, illustrating the community-based approach to breaking down this compound.

| Microbial System | Key Organism(s) / Type | Transformation of this compound | Intermediate Product |

| Anaerobic Consortia | Methanogenic, Sulfate-reducing, and Hydrogen-utilizing anaerobes | Ortho reductive dehalogenation | 4-Chlorobenzoate |

| Coryneform Bacterium Strain NTB-1 | Alcaligenes denitrificans | Reductive dechlorination | 4-Chlorobenzoate |

| Strain KZ-4 | Corynebacterium sepedonicum | Reductive dechlorination | 4-Chlorobenzoate |

This table summarizes the initial transformation products of this compound by different microbial systems as documented in scientific literature. nih.govwur.nl

Ultimately, the dynamics of the microbial community are a critical factor in the bioremediation of sites contaminated with this compound. The resilience and efficiency of the ecosystem's response are tied to the diversity and synergistic capabilities of its microbial inhabitants.

Enzymatic Mechanisms and Biochemical Transformations of 2,4 Dichlorobenzoate

Initial Activation and Derivatization of 2,4-Dichlorobenzoate

The first crucial stage in the metabolic pathway of this compound is its activation through the attachment of a Coenzyme A (CoA) molecule. This activation is a prerequisite for the subsequent dehalogenation reactions.

The enzymatic catalysis of this compound activation is performed by this compound-CoA ligase. ontosight.ai This enzyme is a key component in the detoxification pathways of various organisms, including bacteria and fungi, that can degrade this toxic compound. ontosight.aiontosight.ai The ligase utilizes adenosine (B11128) triphosphate (ATP) as an energy source to drive the reaction. ontosight.ai Specifically, experiments with cell extracts from bacteria capable of growing on this compound, such as Corynebacterium sepedonicum KZ-4, have demonstrated that the presence of both Mg²⁺ and ATP is required to stimulate the initial dehalogenation process, confirming the role of an ATP-dependent ligase. asm.orgasm.org

The mechanism is analogous to that of similar ligases, proceeding in a two-step reaction. nih.gov First, the carboxylate of this compound attacks the α-phosphate of ATP, leading to the formation of a 2,4-dichlorobenzoyl-adenylate intermediate and the release of pyrophosphate. In the second step, the thiol group of Coenzyme A performs a nucleophilic attack on the acyl-adenylate intermediate, displacing AMP and forming the final product, 2,4-dichlorobenzoyl-CoA. nih.gov

The formation of 2,4-dichlorobenzoyl-CoA is the direct outcome of the this compound-CoA ligase activity and represents the initial committed step in the catabolic pathway. ontosight.aiontosight.ai The conversion of this compound to its CoA thioester is essential for its further metabolism. asm.orgontosight.aiasm.org

This derivatization serves a critical biochemical purpose: it activates the aromatic ring for subsequent enzymatic attacks. The presence of the electron-withdrawing thioester group increases the electrophilicity of the chlorinated carbon atoms on the benzene (B151609) ring. asm.orgresearchgate.net This electronic effect facilitates the subsequent reductive dehalogenation step by making the ortho-position (C-2) more susceptible to hydride attack. asm.org

Dehalogenation Processes in this compound Metabolism

Following activation, the central phase of this compound metabolism involves the stepwise removal of its chlorine atoms. This is accomplished through a combination of reductive and hydrolytic dehalogenation reactions, catalyzed by specific enzymes.

The first dehalogenation event is a reductive process targeting the chlorine atom at the ortho-position (C-2) of the 2,4-dichlorobenzoyl-CoA molecule. asm.orgasm.org This reaction is catalyzed by the enzyme 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2). genome.jpqmul.ac.ukgenome.jp This enzyme facilitates an NADPH-dependent reaction where 2,4-dichlorobenzoyl-CoA is converted to 4-chlorobenzoyl-CoA. asm.orgasm.orgwikipedia.org

After the initial reductive dehalogenation, the resulting metabolite, 4-chlorobenzoyl-CoA, undergoes a second dehalogenation, this time through a hydrolytic mechanism. asm.orgwur.nl In this type of reaction, the chlorine substituent is replaced by a hydroxyl group derived from water. wur.nlsemanticscholar.org

The degradation pathway in organisms like Corynebacterium sepedonicum KZ-4 proceeds by the hydrolytic removal of the remaining chlorine atom at the para-position to generate 4-hydroxybenzoyl-CoA. asm.orgasm.org This step is catalyzed by a 4-chlorobenzoyl-CoA dehalogenase. semanticscholar.org The mechanism for this hydrolytic dehalogenase involves a nucleophilic aromatic substitution where an amino acid residue of the enzyme attacks the carbon atom bearing the chlorine. semanticscholar.org This forms a covalent aryl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the 4-hydroxybenzoyl-CoA product and regenerate the free enzyme. semanticscholar.org This combination of reductive and hydrolytic steps is an efficient strategy for complete dehalogenation. wur.nl

While the primary pathway in coryneform bacteria involves a specific reductase and a hydrolytic dehalogenase, research on other bacterial species has identified alternative enzymes capable of dehalogenating this compound. Notably, certain Glutathione (B108866) S-transferases (GSTs) have been shown to possess this function. researchgate.netresearchgate.net

In a study on Acidovorax sp. KKS102, a beta-class GST (designated KKSG6 or KKS-BphK) and its engineered mutants demonstrated the ability to dehalogenate this compound, as confirmed by chloride ion detection assays. researchgate.netresearchgate.netum.edu.my This indicates that in some organisms, GSTs can play a role in the detoxification of this compound. researchgate.netresearchgate.net

However, the involvement of GSTs is not universal. In Corynebacterium sepedonicum KZ-4, which utilizes the reductive/hydrolytic pathway, no evidence was found for the participation of GSTs in the degradation of this compound. asm.org This suggests that different microbial species have evolved distinct enzymatic strategies to metabolize this chlorinated aromatic compound.

Enzymes in this compound Metabolism

| Enzyme | EC Number | Substrate | Product(s) | Cofactor(s) | Organism(s) | Citation |

| This compound-CoA Ligase | N/A | This compound, CoA, ATP | 2,4-Dichlorobenzoyl-CoA, AMP, Diphosphate | Mg²⁺ | Corynebacterium sepedonicum KZ-4 | asm.orgontosight.aiasm.org |

| 2,4-Dichlorobenzoyl-CoA Reductase | 1.21.1.2 | 2,4-Dichlorobenzoyl-CoA | 4-Chlorobenzoyl-CoA, Chloride | NADPH | Corynebacterium sepedonicum KZ-4, Coryneform bacterium NTB-1 | asm.orggenome.jpqmul.ac.ukwikipedia.org |

| 4-Chlorobenzoyl-CoA Dehalogenase | N/A | 4-Chlorobenzoyl-CoA | 4-Hydroxybenzoyl-CoA, Chloride | H₂O | Pseudomonas sp. CBS3, Arthrobacter sp. | asm.orgsemanticscholar.org |

| Glutathione S-transferase (KKS-BphK/KKSG6) | N/A | This compound | Dechlorinated products | Glutathione | Acidovorax sp. KKS102 | researchgate.netresearchgate.netum.edu.my |

Aromatic Ring Cleavage of this compound Metabolites

The central strategy for the aerobic degradation of this compound involves its conversion into dihydroxylated intermediates, namely chlorocatechols or protocatechuate. These metabolites are then susceptible to enzymatic ring cleavage, which opens up the aromatic structure to further degradation. The specific pathway utilized is dependent on the microbial strain and its enzymatic machinery.

Chlorocatechol and Protocatechuate Pathways

Two principal pathways have been identified for the metabolic processing of this compound, distinguished by their key intermediates: the chlorocatechol pathway and the protocatechuate pathway.

The chlorocatechol pathway is prominent in several bacterial species, such as Pseudomonas aeruginosa. In this pathway, this compound is initially converted to a chlorinated catechol. For instance, the cometabolism of this compound by Pseudomonas aeruginosa JB2 results in the formation of 4-chlorocatechol (B124253) as a central intermediate. nih.gov Similarly, anaerobic consortia have been shown to dehalogenate this compound at the ortho position to yield 4-chlorobenzoate (B1228818), which can be further metabolized. nih.gov The subsequent degradation proceeds via the modified ortho-cleavage pathway, where the chlorocatechol ring is opened. researchgate.net

The protocatechuate pathway represents an alternative route observed in bacteria like Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1. researchgate.netasm.orgwur.nl This pathway involves a series of dehalogenation and hydroxylation steps prior to ring cleavage. This compound is first activated to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA. asm.orgontosight.ainih.gov This intermediate undergoes reductive dehalogenation to form 4-chlorobenzoyl-CoA, followed by hydrolytic dehalogenation to yield 4-hydroxybenzoyl-CoA. asm.orgresearchgate.net Hydrolysis of the thioester bond produces 4-hydroxybenzoate (B8730719), which is then hydroxylated to form protocatechuate. asm.orgnih.gov This protocatechuate then enters the β-ketoadipate pathway for ring cleavage. creative-enzymes.commdpi.com

Table 1: Bacterial Strains and Their Predominant Pathway for this compound Degradation

| Bacterial Strain | Predominant Pathway | Key Intermediate | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa JB2 | Chlorocatechol Pathway | 4-Chlorocatechol | nih.gov |

| Corynebacterium sepedonicum KZ-4 | Protocatechuate Pathway | Protocatechuate | researchgate.netasm.orgnih.gov |

| Alcaligenes denitrificans NTB-1 | Protocatechuate Pathway | Protocatechuate | researchgate.netwur.nl |

Dioxygenase and Monooxygenase Activity (e.g., Chlorocatechol 1,2-Dioxygenase, 4-Hydroxybenzoate 3-Monooxygenase)

The enzymatic cleavage of the aromatic ring of this compound metabolites is orchestrated by specific oxygenase enzymes. The type of oxygenase—dioxygenase or monooxygenase—is characteristic of the particular metabolic pathway.

In the chlorocatechol pathway , dioxygenases are paramount. The initial attack on the aromatic ring often involves a dioxygenase. Subsequent cleavage of the resulting chlorocatechol intermediate is catalyzed by chlorocatechol 1,2-dioxygenase (EC 1.13.11.-). asm.orgbioline.org.br This intradiol dioxygenase is a key enzyme in the modified ortho-cleavage pathway, which is specialized for the degradation of chloroaromatic compounds. asm.orgresearchgate.net It catalyzes the cleavage of the aromatic ring of chlorocatechols between the two hydroxyl groups to form chloro-cis,cis-muconates. asm.org For example, in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), the intermediate 3,5-dichlorocatechol (B76880) is cleaved by chlorocatechol 1,2-dioxygenase. mdpi.comnih.gov These enzymes contain a Fe(III) ion essential for catalysis and are adapted to efficiently process chlorinated substrates. researchgate.netnih.gov

In the protocatechuate pathway , both monooxygenases and dioxygenases play crucial roles. 4-Hydroxybenzoate 3-monooxygenase (EC 1.14.13.2) is a key flavoprotein that introduces a hydroxyl group to 4-hydroxybenzoate, converting it to protocatechuate (3,4-dihydroxybenzoate). asm.orgebi.ac.ukontosight.ai This reaction requires NAD(P)H and molecular oxygen. ontosight.ai Following its formation, protocatechuate is cleaved by dioxygenases. Two types of ring cleavage are common:

Protocatechuate 3,4-dioxygenase (EC 1.13.11.3) catalyzes the ortho or intradiol cleavage of protocatechuate to yield 3-carboxy-cis,cis-muconate (B1244389). creative-enzymes.comwikipedia.org This enzyme is a critical component of the β-ketoadipate pathway. creative-enzymes.complos.org

Protocatechuate 4,5-dioxygenase (EC 1.13.11.8) catalyzes the meta or extradiol cleavage of protocatechuate, producing 4-carboxy-2-hydroxymuconate semialdehyde. wikipedia.org Both enzymes are involved in the degradation pathways of this compound. creative-enzymes.comwikipedia.orgwikipedia.org

Table 2: Key Enzymes in the Aromatic Ring Cleavage of this compound Metabolites

| Enzyme | EC Number | Reaction Catalyzed | Pathway | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoate 3-monooxygenase | 1.14.13.2 | 4-Hydroxybenzoate + NAD(P)H + O₂ → Protocatechuate + NAD(P)⁺ + H₂O | Protocatechuate | asm.orgontosight.ai |

| Chlorocatechol 1,2-dioxygenase | 1.13.11.- | Chlorocatechol + O₂ → Chloro-cis,cis-muconate | Chlorocatechol | asm.orgbioline.org.br |

| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Protocatechuate + O₂ → 3-Carboxy-cis,cis-muconate | Protocatechuate (ortho) | asm.orgcreative-enzymes.comwikipedia.org |

| Protocatechuate 4,5-dioxygenase | 1.13.11.8 | Protocatechuate + O₂ → 4-Carboxy-2-hydroxymuconate semialdehyde | Protocatechuate (meta) | wikipedia.org |

Downstream Mineralization Pathways and Terminal Products

Following the cleavage of the aromatic ring, the resulting aliphatic intermediates are channeled into central metabolic pathways for complete mineralization. The linear products, such as chloro-cis,cis-muconate from the chlorocatechol pathway or 3-carboxy-cis,cis-muconate from the protocatechuate pathway, undergo a series of enzymatic reactions including cycloisomerization, hydrolysis, and reduction. bioline.org.brnih.gov

In the modified ortho-pathway for chlorocatechols, chloromuconate is converted by chloromuconate cycloisomerase, dienelactone hydrolase, and maleylacetate (B1240894) reductase. bioline.org.br These steps serve to remove the remaining chlorine atom and convert the carbon backbone into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. Similarly, the products of protocatechuate cleavage are processed through the β-ketoadipate pathway, also yielding TCA cycle intermediates. mdpi.complos.org

Genetic and Molecular Underpinnings of 2,4 Dichlorobenzoate Catabolism

Identification and Characterization of Catabolic Genes and Operons

The microbial degradation of 2,4-dichlorobenzoate is orchestrated by a suite of enzymes encoded by specific catabolic genes, often organized into functional units called operons. Research has identified several key genetic systems involved in this process.

Genetic Elements Associated with this compound Degradation

The genetic basis for the breakdown of chlorinated aromatic compounds, including this compound, is diverse and often involves the recruitment of genes from different pathways. Key genetic elements implicated in this process include the tfd operon, cbe genes, and bph operon.

The tfd operon , famously characterized in Cupriavidus necator JMP134 (formerly Ralstonia eutropha JMP134) on the plasmid pJP4, is a cornerstone of chloroaromatic degradation. microbiologyresearch.orgoup.com This operon encodes the enzymes for the modified ortho-cleavage pathway that processes chlorocatechols, which are common intermediates in the degradation of chlorinated aromatic compounds. microbiologyresearch.org For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) proceeds via the formation of 2,4-dichlorophenol (B122985) and subsequently 3,5-dichlorocatechol (B76880), which is then funneled into the Tfd pathway. nih.gov The plasmid pJP4 uniquely contains two clusters of tfd genes, designated tfdI and tfdII, suggesting a complex evolutionary history of adaptation to these pollutants. nih.gov While both modules are involved, studies have shown that efficient degradation of related compounds like 3-chlorobenzoate (B1228886) requires a functional interplay between the two tfd modules. researchgate.net

The cbe genes are another critical set of genes involved in chlorobenzoate catabolism. Found in bacteria like Burkholderia sp. NK8, the cbeABCD gene cluster encodes a chlorobenzoate 1,2-dioxygenase system. microbiologyresearch.orgasm.org This enzyme complex is responsible for the initial attack on chlorobenzoates, converting them to chlorocatechols. asm.org Disruption of the cbeA gene, for example, leads to a loss of the ability to grow on monochlorobenzoates. microbiologyresearch.orgasm.org In some organisms, the cbe genes are found clustered with cat genes, which are involved in the subsequent degradation of catechol. microbiologyresearch.orgasm.org

The bph operon is primarily associated with the degradation of biphenyl (B1667301) and polychlorinated biphenyls (PCBs). However, its relevance to this compound catabolism lies in the fact that the breakdown of certain PCB congeners can produce chlorobenzoates as metabolic intermediates. asm.org The enzymes encoded by the bph operon can convert PCBs to chlorobenzoate and a five-carbon aliphatic acid. asm.org Interestingly, a glutathione (B108866) S-transferase gene, bphK, located within the bph operon of Burkholderia sp. LB400, has been shown to have dechlorination activity against 4-chlorobenzoate (B1228818), a product of 4-chlorobiphenyl (B17849) breakdown. researchgate.netnih.gov This highlights the modular nature of catabolic pathways and the potential for genes within one operon to contribute to the metabolism of downstream products.

| Gene/Operon | Key Function | Example Organism(s) | Associated Compound(s) |

|---|---|---|---|

| tfd operon | Encodes enzymes for the modified ortho-cleavage pathway of chlorocatechols. | Cupriavidus necator JMP134 | 2,4-D, 3-Chlorobenzoate |

| cbe genes | Encode chlorobenzoate 1,2-dioxygenase for the initial oxidation of chlorobenzoates. | Burkholderia sp. NK8 | 3-Chlorobenzoate, 4-Chlorobenzoate |

| bph operon | Degradation of biphenyl and PCBs, can produce chlorobenzoate intermediates. | Burkholderia sp. LB400 | Polychlorinated biphenyls (PCBs), 4-Chlorobenzoate |

Gene Cloning and Expression Studies for this compound Enzymes

The functional characterization of the enzymes involved in this compound degradation has been greatly advanced by gene cloning and expression studies. These techniques allow researchers to isolate specific genes, introduce them into a host organism (often Escherichia coli or Pseudomonas putida), and study the activity of the encoded enzymes in a controlled environment.

For example, novel oxygenolytic ortho-dehalogenation (ohb) genes from Pseudomonas aeruginosa 142, which is capable of degrading 2-chlorobenzoate (B514982) (2-CBA) and this compound (2,4-dCBA), have been successfully cloned and expressed in E. coli. ontosight.airsc.org These studies demonstrated that the recombinant clones could convert 2-CBA to catechol and 2,4-dCBA to 4-chlorocatechol (B124253). ontosight.airsc.org Subcloning of the minimized ohb DNA region into P. putida conferred the ability to grow on 2-CBA as a sole carbon source. ontosight.airsc.org

Similarly, the cba (B1682559) genes from Alcaligenes sp. strain BR60, which encode a two-component dioxygenase that oxidizes 3-chlorobenzoate, were cloned and expressed in E. coli and a non-degrading Alcaligenes strain. researchgate.net This work confirmed the production of protocatechuate and chlorodihydroxybenzoate intermediates from 3-chlorobenzoate. researchgate.net

These studies are crucial for elucidating the specific function of individual genes and enzymes, understanding their substrate specificity, and paving the way for potential biotechnological applications.

Mobile Genetic Elements and Horizontal Gene Transfer in this compound Degradation

The widespread distribution of genes for the degradation of xenobiotic compounds like this compound is largely attributed to mobile genetic elements (MGEs) and the process of horizontal gene transfer (HGT). MGEs, such as plasmids and transposons, act as vehicles for the transfer of genetic information between different bacteria, enabling rapid adaptation to new environmental niches. acs.orgmdpi.com

Plasmid-Mediated Degradation Pathways

Plasmids are extrachromosomal DNA molecules that can replicate independently of the host chromosome and are frequently involved in the dissemination of catabolic genes. The degradation of many chlorinated aromatic compounds, including 2,4-D and various chlorobenzoates, is often encoded on plasmids. plos.orgnih.gov

The archetypal example is the IncP-1β plasmid pJP4 from C. necator JMP134, which carries the tfd genes for 2,4-D and 3-chlorobenzoate degradation. microbiologyresearch.orgoup.comnih.gov The broad host range of IncP-1 plasmids facilitates the transfer of these catabolic capabilities to a diverse range of soil bacteria. nih.gov Studies have demonstrated the transfer of 2,4-D degradation plasmids to indigenous soil bacteria, leading to enhanced degradation of the herbicide. plos.orgasm.org This process, known as gene bioaugmentation, can be an effective strategy for the bioremediation of contaminated sites. nih.gov

Transposons and Integrative Conjugative Elements

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules. They play a significant role in the assembly and mobilization of catabolic pathways. mdpi.com Catabolic genes are often flanked by insertion sequences (IS elements), which are the simplest form of transposons. mdpi.com These IS elements can facilitate the recruitment of genes into composite transposons, which can then be transferred via plasmids or other mechanisms. rsc.org

A notable example is the insertion element IS1071, which has been implicated in the mobilization of a variety of catabolic genes, including the cbaABC operon for chlorobenzoate degradation, into composite transposon structures on plasmids. rsc.org The clc element, an integrative and conjugative element (ICE) found in Pseudomonas knackmussii B13, carries genes for chlorocatechol degradation and can be spontaneously transferred to other bacterial species. nih.gov These elements highlight the dynamic nature of bacterial genomes and the modular evolution of degradation pathways.

| Mobile Genetic Element | Type | Key Role in this compound Catabolism | Example |

|---|---|---|---|

| pJP4 | Plasmid (IncP-1β) | Carries tfd genes for 2,4-D and 3-chlorobenzoate degradation; facilitates horizontal gene transfer. | Found in Cupriavidus necator JMP134 |

| Composite Transposons | Transposon | Mobilize catabolic gene clusters, such as those for chlorobenzoate degradation, often flanked by IS elements. | Tn5271 carrying cbaABC genes |

| ICEclc | Integrative and Conjugative Element | Carries clc genes for chlorocatechol degradation and can self-transfer to new hosts. | Found in Pseudomonas knackmussii B13 |

Regulatory Mechanisms of this compound Catabolic Gene Expression

The expression of the genes involved in this compound degradation is tightly regulated to ensure that the necessary enzymes are produced only when the target compound or a related metabolite is present. This control is primarily exerted at the transcriptional level by regulatory proteins that can act as either activators or repressors.

In many cases, the regulatory genes are located near the catabolic operons they control. ontosight.ai A common family of regulatory proteins involved in the control of aromatic compound degradation is the LysR-type transcriptional regulators (LTTRs). For instance, in the cbe gene cluster of Burkholderia sp. NK8, the cbeR gene encodes a LysR-type regulator that positively controls the expression of the cbeABCD operon. microbiologyresearch.orgasm.orgnih.gov The expression of these genes is induced by the presence of 3-chlorobenzoate, 4-chlorobenzoate, benzoate (B1203000), and likely cis,cis-muconate. microbiologyresearch.orgasm.org Interestingly, 2-chlorobenzoate does not act as an inducer for this system, even though the Cbe dioxygenase can degrade it, highlighting the specificity of the regulatory response. microbiologyresearch.orgasm.org

Similarly, the tfd operons on plasmid pJP4 are regulated by the LysR-type activators TfdR and TfdS. TfdS has been shown to be a positive regulator of tfdA expression. In other systems, such as the degradation of 2,4,6-trichlorophenol (B30397) by Ralstonia pickettii DTP0602, a LysR-type regulator, HadR, controls the expression of the had catabolic genes in response to a range of substituted phenols.

In some instances, repressor-mediated regulation has also been observed. For example, the regulation of the tfdCDEF gene cluster can be under negative control by the TfdR protein, with derepression occurring in the presence of inducers like 2,4-dichlorophenoxyacetic acid and its intermediates. The interplay of these regulatory proteins and their specific inducer molecules allows bacteria to fine-tune their metabolic response to the presence of this compound and other related chlorinated aromatic compounds in the environment.

Functional Genomics and Metagenomics Approaches in this compound Research

Functional genomics and metagenomics have become indispensable tools for elucidating the genetic and molecular bases of microbial catabolism of xenobiotic compounds, including this compound (2,4-DCBA). These approaches allow researchers to move beyond traditional cultivation-based methods to explore the full extent of microbial degradative capabilities directly from environmental samples and to assign functions to novel genes and pathways.

Functional genomics focuses on characterizing the functions of genes and their protein products identified through sequencing. In the context of 2,4-DCBA degradation, this has led to the identification and characterization of specific enzymes and the gene clusters that encode them. A notable example is the characterization of the catabolic pathway in Pseudomonas aeruginosa strain 142, which can utilize 2,4-DCBA as a sole carbon and energy source. nih.gov This strain possesses novel oxygenolytic ortho-dehalogenation (ohb) genes. nih.gov The key components, ohbA and ohbB, encode the β and α subunits, respectively, of the terminal oxidoreductase, ortho-halobenzoate 1,2-dioxygenase. nih.gov This enzyme is crucial as it initiates the degradation by converting 2,4-DCBA to 4-chlorocatechol. nih.gov Further research on P. aeruginosa 142 revealed the presence of a second, closely related ohb gene cluster (ohbJB2) and a chlorocatechol ortho-catabolic pathway nearly identical to the clcABD operon, highlighting the recruitment of multiple genetic systems for efficient degradation. nih.gov

Another well-studied pathway is found in Corynebacterium species. In Corynebacterium sepedonicum KZ-4, the degradation of 2,4-DCBA proceeds via a reductive dehalogenation step. researchgate.netgenome.jp The pathway involves several key enzymes, including this compound-CoA ligase, which activates the substrate, and 2,4-dichlorobenzoyl-CoA reductase, which catalyzes the NADPH-dependent reductive ortho dehalogenation. genome.jpontosight.ai

Table 1: Key Genes and Enzymes in this compound Catabolism Identified Through Functional Genomics

| Gene/Enzyme | Function | Source Organism(s) | Citations |

|---|---|---|---|

| ohbA, ohbB | Encode α and β subunits of ortho-halobenzoate 1,2-dioxygenase, which converts 2,4-DCBA to 4-chlorocatechol. | Pseudomonas aeruginosa 142 | nih.gov |

| This compound-CoA ligase | Activates 2,4-DCBA to 2,4-dichlorobenzoyl-CoA. | Corynebacterium sepedonicum KZ-4 | researchgate.netontosight.ai |

| 2,4-dichlorobenzoyl-CoA reductase | Catalyzes reductive dehalogenation of 2,4-dichlorobenzoyl-CoA. | Corynebacterium sepedonicum KZ-4 | researchgate.netgenome.jp |

| 4-chlorobenzoate—CoA ligase | Participates in the 2,4-DCBA degradation pathway. | Pseudomonas sp. CBS3 | wikipedia.org |

| clc genes | Encode the chlorocatechol ortho-cleavage pathway. | Pseudomonas aeruginosa 142, pAC27 plasmid | nih.govoup.com |

| tfd genes | Involved in the ortho-cleavage pathway of chlorinated catechols, intermediates of 2,4-DCBA degradation. | Cupriavidus pinatubonensis JMP134 (plasmid pJP4) | oup.commdpi.com |

Metagenomics, the study of genetic material recovered directly from environmental samples, has broadened our understanding of the distribution and diversity of 2,4-DCBA degradation genes. By analyzing the collective genomes of a microbial community, researchers have uncovered catabolic potential in a wide range of environments, from contaminated soils to wastewater treatment sludge and plant rhizospheres. nih.govfrontiersin.org These studies reveal that the genetic capacity for xenobiotic degradation is often more widespread than previously thought.

Genomic and metagenomic surveys have identified gene clusters for 2,4-DCBA degradation in various bacterial genera. For instance, genome sequencing of Sphingobium species isolated from hexachlorocyclohexane-contaminated soil revealed gene clusters for the potential degradation of several xenobiotics, including 2,4-DCBA. asm.org Similarly, genomic analysis of poly(lactic acid) degrading bacteria, such as Pseudomonas aeruginosa S3 and Sphingobacterium sp. S2, also identified pathways for this compound biodegradation. mdpi.com A study on Pseudomonas sp. strain OVF7, isolated for its ability to degrade naphthalene (B1677914) and n-dodecane, also found genes for an incomplete 2,4-DCBA degradation pathway. nih.gov This suggests that the genetic modules for degrading such compounds can be part of a versatile metabolic arsenal. Even fungi, such as Aspergillus niger, have been found through comparative genomics to possess genes for 2,4-DCBA degradation, including a unique 4,5-dihydroxyphthalate decarboxylase. nih.gov

Metagenomic analysis of a phenol-degrading sludge from a petroleum refinery wastewater system identified 29 sequence fragments related to the 2,4-DCBA degradation pathway, indicating the presence of this catabolic function within the complex microbial community. nih.gov This highlights the role of industrial environments in enriching for microbes with diverse degradative capabilities.

Table 2: Examples of Metagenomic and Genomic Studies Identifying this compound Degradation Potential

| Study Type | Environment/Organism | Key Findings Related to 2,4-DCBA | Citations |

|---|---|---|---|

| Genome Annotation | Sphingobium sp. (from HCH-contaminated soil) | Identification of gene clusters for potential degradation of 2,4-DCBA. | asm.org |

| Genome Annotation | Pseudomonas aeruginosa S3, Sphingobacterium sp. S2 | Detection of genetic evidence for 2,4-DCBA biodegradation pathways. | mdpi.com |

| Genome Analysis | Pseudomonas sp. strain OVF7 | Found genes for an incomplete 2,4-DCBA degradation pathway. | nih.gov |

| Comparative Genomics | Aspergillus niger | Identification of genes for 2,4-DCBA degradation, including 4,5-dihydroxyphthalate decarboxylase. | nih.gov |

| Metagenomics | Phenol (B47542) degrading sludge (petroleum refinery) | Found 29 sequence fragments associated with the 2,4-DCBA degradation pathway. | nih.gov |

Environmental Dynamics and Biotransformation Research of 2,4 Dichlorobenzoate

Degradation Kinetics and Half-Life Studies in Environmental Compartments

The rate at which 2,4-Dichlorobenzoate is broken down in the environment is a key determinant of its potential impact. This rate is influenced by the environmental compartment, with distinct degradation kinetics observed in soil and aquatic systems.

The degradation of this compound in soil is primarily a biological process driven by indigenous microbial populations. Several bacterial species have been identified that can utilize this compound as a source of carbon and energy. For instance, strains of Pseudomonas, Corynebacterium, and Alcaligenes have demonstrated the ability to degrade this compound. nih.govcabidigitallibrary.orgwur.nl The process often begins with an adaptation or lag phase, which can be shortened by the presence of a higher density of degrading microbes. asm.org

The half-life of chlorinated aromatic compounds in soil is highly variable and depends on factors such as soil type, moisture, temperature, and the specific microbial communities present. usda.govajol.info While specific half-life data for this compound in various soil types is limited in readily available literature, studies on similar compounds like 2,4-D show half-lives ranging from a few days to several weeks. cdc.gov For example, Pseudomonas aeruginosa strain JB2, isolated from polychlorinated biphenyl-contaminated soil, was found to cometabolize this compound. nih.gov Another strain, Pseudomonas putida P111, is capable of growing on this compound as one of its carbon sources. nih.gov The degradation pathway in some bacteria involves an initial reductive dechlorination. For example, Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1 are known to reductively dechlorinate this compound to 4-chlorobenzoate (B1228818) as the first step in its metabolism. wur.nlresearchgate.net

Table 1: Bacterial Strains Involved in this compound Degradation in Soil

| Bacterial Strain | Degradation Capability | Reference |

|---|---|---|

| Pseudomonas putida P111 | Growth on this compound | nih.gov |

| Pseudomonas aeruginosa JB2 | Cometabolism of this compound | nih.gov |

| Pseudomonas aeruginosa strain 142 | Utilizes this compound as a sole carbon source | cabidigitallibrary.org |

| Corynebacterium sepedonicum KZ-4 | Degrades this compound via reductive dechlorination | wur.nlresearchgate.net |

| Alcaligenes denitrificans NTB-1 | Degrades this compound | researchgate.net |

In aquatic environments, the transformation of this compound is also primarily mediated by microbial activity, particularly in sediments where microbial populations are denser. Studies using sediment from freshwater ponds have demonstrated the anaerobic degradation of this compound. epa.gov In these systems, a lag period is typically observed before the onset of dechlorination, after which subsequent additions of the compound are degraded more rapidly. epa.gov

In one study using sediment from Cherokee Pond, an initial concentration of approximately 5 ppm of this compound was completely degraded over a period of about 60-70 days. epa.gov The degradation was characterized by the stoichiometric formation of 4-chlorobenzoate, indicating a reductive dechlorination at the ortho position. epa.gov The presence of this compound has been noted in various water bodies, including bog ponds and river sediments, highlighting its environmental relevance as a water contaminant. researchgate.netwur.nl

Environmental Factors Influencing this compound Biotransformation

The efficiency of this compound biodegradation is not solely dependent on the presence of capable microorganisms but is also significantly influenced by various environmental conditions.

Nutrient availability is a critical factor controlling the rate of biodegradation. The addition of nutrients, such as nitrogen and phosphorus, can significantly enhance the degradation of chlorinated aromatic compounds by supporting microbial growth and metabolic activity. researchgate.netvt.edu In nutrient-poor soils, the lack of essential elements can be a limiting factor for the microbial populations responsible for degradation. vt.edu

The history of exposure of a microbial community to a contaminant plays a crucial role in its degradation. A characteristic lag phase is often observed upon the first exposure to this compound, representing a period of adaptation where microbial populations may induce the necessary enzymes for degradation. asm.orgepa.gov Subsequent exposures typically result in a more rapid rate of degradation, indicating microbial adaptation. epa.gov

The density of the degrading microbial population is also a key factor. Inoculating a contaminated environment with a high density of specialized microorganisms can significantly shorten the lag phase and accelerate the degradation process. asm.org Studies have shown that even in environments where indigenous bacteria are initially unable to degrade the compound, inoculation with bacteria carrying the appropriate degradative plasmids can lead to complete removal. asm.org The spatial distribution and initial density of competent degrading bacteria in pristine soils can vary, suggesting that the capacity to degrade xenobiotics like chlorobenzoates is not uniform across all environments. asm.org

Intermediary Formation and Fate in Environmental Systems

The biodegradation of this compound proceeds through a series of intermediary compounds before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the potential for the accumulation of other toxic compounds.

A common initial step in the anaerobic or microaerophilic degradation of this compound is the reductive dechlorination at the ortho-position (the chlorine at carbon 2), resulting in the formation of 4-chlorobenzoate. wur.nlepa.gov This intermediate, being less chlorinated, is generally more amenable to further degradation.

Following the initial dechlorination, different pathways have been observed. In Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1, the formed 4-chlorobenzoate is further metabolized. wur.nlresearchgate.net The pathway in C. sepedonicum KZ-4 proceeds through the formation of 4-hydroxybenzoate (B8730719), which is then converted to protocatechuic acid before entering the tricarboxylic acid (TCA) cycle. researchgate.net In other organisms, chlorocatechols are central intermediates in the degradation of chlorobenzoates. nih.gov For example, Pseudomonas aeruginosa JB2 routes the metabolism of various chlorobenzoates through chlorocatechols. nih.gov These catechols are then subject to ring cleavage, leading to compounds that can be funneled into central metabolic pathways.

Table 2: Key Intermediates in the Biotransformation of this compound

| Intermediate Compound | Precursor | Degrading Organism/System | Fate | Reference |

|---|---|---|---|---|

| 4-Chlorobenzoate | This compound | Corynebacterium sepedonicum KZ-4, Alcaligenes denitrificans NTB-1, Cherokee Pond Sediment | Further degraded via hydrolytic dechlorination | wur.nlresearchgate.netepa.gov |

| 4-Hydroxybenzoate | 4-Chlorobenzoate | Corynebacterium sepedonicum KZ-4 | Converted to protocatechuic acid | researchgate.net |

| Protocatechuic Acid | 4-Hydroxybenzoate | Corynebacterium sepedonicum KZ-4 | Enters central metabolism (TCA cycle) | researchgate.net |

| Chlorocatechols | Chlorobenzoates | Pseudomonas aeruginosa JB2 | Undergo ring cleavage | nih.gov |

Biotechnological Applications and Remediation Strategies for 2,4 Dichlorobenzoate Contamination

Development of Bioremediation Technologies for 2,4-Dichlorobenzoate

The bioremediation of this compound (2,4-DCB) leverages the metabolic capabilities of various microorganisms to break down this xenobiotic compound into less toxic substances. ontosight.ai The degradation of chlorinated aromatic compounds like 2,4-DCB by bacteria can occur through several mechanisms, including oxidative, hydrolytic, and reductive dehalogenation. wur.nl Under aerobic conditions, the initial steps often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of intermediates like chlorocatechols. wur.nlethz.ch For instance, cell extracts of Pseudomonas aeruginosa 142 have been shown to degrade this compound via an oxygen-dependent reaction. iaea.orgiaea.org

Anaerobic degradation pathways are also significant, particularly for highly chlorinated compounds. wur.nl In the absence of oxygen, reductive dechlorination is a key initial step, where a chlorine atom is removed and replaced by a hydrogen atom. wur.nl For example, methanogenic consortia have been shown to reductively dehalogenate 2,4-DCB at the ortho position to form 4-chlorobenzoate (B1228818). nih.gov Similarly, in coryneform bacterium strain NTB-1, 2,4-DCB is first reductively dechlorinated to 4-chlorobenzoate (4-CB), which then undergoes hydrolytic dechlorination. wur.nl The ultimate breakdown products of these pathways are typically carbon dioxide, water, and chloride ions. ontosight.ai

Bioaugmentation Approaches Using this compound-Degrading Strains

Bioaugmentation is a bioremediation strategy that involves introducing specific, pre-selected microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. zju.edu.cn This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or the capacity to degrade the contaminant efficiently. zju.edu.cn Several bacterial strains have been identified and characterized for their ability to degrade 2,4-DCB, making them potential candidates for bioaugmentation.

Research has identified various microorganisms capable of utilizing 2,4-DCB. For example, Pseudomonas aeruginosa 142 can convert 2,4-DCB to 4-chlorocatechol (B124253). nih.govfrontiersin.org Other identified degraders include species of Corynebacterium, Alcaligenes, Rhodococcus, and Burkholderia. ontosight.aiwur.nlresearchgate.net In some strains, such as Corynebacterium sepedonicum KZ-4 and Alcaligenes denitrificans NTB-1, the degradation of 2,4-DCB proceeds through the formation of 4-hydroxybenzoate (B8730719). researchgate.net Anaerobic consortia have also demonstrated the ability to dechlorinate 2,4-DCB to 4-chlorobenzoate, which is a less chlorinated and generally more biodegradable compound. nih.gov The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the target environment, which can sometimes be challenging in complex soil matrices. researchgate.netnih.gov

Biostimulation Techniques to Enhance Indigenous Degradation

Biostimulation is an alternative in-situ bioremediation approach that aims to stimulate the existing native microbial populations capable of degrading a contaminant. iaea.org This is typically achieved by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances to the contaminated environment. iaea.orgzju.edu.cn The rationale is that the indigenous microorganisms are already adapted to the site's conditions, and enhancing their growth and metabolic activity can accelerate the degradation process.

For chlorinated aromatic compounds, biostimulation can be highly effective. Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that amending soil with nutrients can significantly enhance degradation rates. asm.org Inoculation of donors of degradation plasmids into nutrient-amended soil led to plasmid transfer and complete degradation, an effect that was most striking in soil horizons where indigenous bacteria were initially unable to break down the contaminant. asm.org The success of biostimulation is contingent on the presence of a competent indigenous microbial community with the inherent genetic potential to degrade the target pollutant. asm.org For 2,4-DCB, this would involve stimulating native bacteria that possess the necessary dehalogenase and ring-cleavage enzymes. Techniques could include aeration to enhance aerobic degradation pathways or the addition of specific carbon sources to promote co-metabolism.

Engineering Microbial Systems for Enhanced this compound Biotransformation

Metabolic and genetic engineering offers powerful tools to create or improve microbial systems for the specific and efficient biotransformation of pollutants like 2,4-DCB. inflibnet.ac.in This approach involves modifying the metabolic pathways of microorganisms to enhance their degradation capabilities or to introduce novel degradation functions. nih.govslideshare.net

A key strategy is the identification, cloning, and expression of genes that encode the critical enzymes in the degradation pathway. For 2,4-DCB, the ohb genes from Pseudomonas aeruginosa 142, which are responsible for oxygenolytic ortho-dehalogenation, are of particular interest. nih.gov Researchers have successfully cloned these genes (ohbA and ohbB) and expressed them in a heterologous host, Pseudomonas putida PB2440. nih.gov The resulting recombinant strain gained the ability to grow on 2-chlorobenzoate (B514982) and to oxidize 2,4-DCB, demonstrating the potential of this approach. nih.govresearchgate.net

Another avenue is "gene bioaugmentation," where catabolic genes are transferred from a donor organism to indigenous soil bacteria via mobile genetic elements like plasmids. researchgate.netnih.gov Studies with the 2,4-D degradation plasmid pJP4 have shown that its transfer to native soil bacteria can enhance the remediation of contaminated sites. asm.orgresearchgate.net This strategy combines the benefits of bioaugmentation and biostimulation by providing the necessary genetic information to the already adapted native microbial community. nih.govasm.org Furthermore, protein engineering can be employed to improve the efficacy of key enzymes. For example, a beta-class Glutathione (B108866) S-transferase (GST) from Acidovorax sp. KKS102 was studied for its dehalogenation function against dichlorobenzoates, and mutations were shown to alter its activity, indicating that enzymes can be tailored for improved bioremediation performance. umyu.edu.ngumyu.edu.ng

Advanced Analytical and Spectroscopic Methodologies for 2,4 Dichlorobenzoate Research

Chromatographic Separation and Detection of 2,4-Dichlorobenzoate and Metabolites

Chromatographic techniques are essential for separating this compound from complex matrices and identifying its metabolic products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and quantification of this compound and its derivatives. Research has demonstrated its utility in separating enantiomers of chiral alcohol derivatives of this compound. researchgate.netscirp.orgresearchgate.net In these studies, ester derivatives were analyzed on a Chiral-2 MN column, which utilizes a N-(3,5-dinitrobenzoyl)-D-phenylglycine chiral selector. scirp.orgresearchgate.net The mobile phase typically consists of a mixture of hexane, isopropanol (B130326) (iPr-OH), and trifluoroacetic acid (TFA). researchgate.netscirp.orgresearchgate.net

Studies have shown that the separation efficiency is influenced by substituents on both the alcohol and the benzoate (B1203000) portions of the molecule. scirp.org For instance, in the analysis of chiral benzyl (B1604629) alcohol esters, this compound derivatives provided good resolution factors, such as 2.52 for the 1-phenylethanol (B42297) derivative. scirp.org The use of HPLC has also been noted in quality control, for example, in determining the cholesterol count in samples of Cholesteryl this compound. thermofisher.com Furthermore, analytical standards of 2,4-Dichlorobenzoic acid are certified as suitable for HPLC applications.

Table 1: HPLC Enantioseparation of this compound Esters Data sourced from studies on chiral benzyl alcohol derivatives. scirp.orgresearchgate.net

| Analyte (Ester of) | Resolution Factor (Rs) | Mobile Phase Composition |

| 1-Phenylethanol | 2.52 | Hexane/iPr-OH/TFA |

| 1-(2-Chlorophenyl)ethanol | 1.82 | Hexane/iPr-OH/TFA |

| 1-Phenyl-2-proponal | 1.48 | Hexane/iPr-OH/TFA |

| 4-Nitrophenyl alcohol | 0.78 | Hexane/iPr-OH/TFA |

Gas Chromatography-Mass Spectrometry (GC-MS) for Pathway Elucidation

GC-MS is a powerful tool for identifying the metabolites of this compound, thereby elucidating its degradation pathways, particularly in microbial systems. tandfonline.comnih.gov Research on anaerobic bacterial consortia has utilized GC-MS to show that this compound can be reductively dehalogenated at the ortho position to form 4-chlorobenzoate (B1228818). nih.gov Similarly, studies on Pseudomonas aeruginosa observed the cometabolism of this compound. asm.org

The technique is also used for the characterization of various esters of this compound. The mass spectra of these derivatives provide key fragmentation patterns for identification. For example, the GC-MS analysis of methyl this compound shows a prominent molecular ion peak. nih.gov

Table 2: GC-MS Data for this compound Esters Data sourced from the NIST Mass Spectrometry Data Center and PubChem. nih.govnih.gov

| Compound | Top 5 m/z Peaks | Kovats Retention Index (Semi-standard non-polar) |

| Methyl this compound | 204, 147, 206, 74, 75 | 1392 |

| Butyl this compound | 173, 175, (other peaks not listed) | Not Available |

Spectroscopic Characterization Techniques for this compound Derivatives

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of this compound and its various derivatives and complexes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are routinely used to characterize new compounds and complexes involving this compound. colab.wsresearchgate.netnih.gov FT-IR spectroscopy is employed to confirm the presence of specific functional groups by identifying their characteristic vibrational modes. colab.wsresearchgate.netnih.gov This has been applied in the structural confirmation of numerous this compound complexes, including those with piperazine (B1678402), creatinine, and various lanthanides. colab.wsresearchgate.netresearchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to determine optical properties such as transparency range and band gap. colab.wsresearchgate.net For instance, piperazine-1,4-diium (B1225682) bis(this compound) is transparent in the entire visible region with a lower cut-off wavelength of 286 nm and an optical band gap of 3.9 eV. colab.ws Similarly, p-toluidinium this compound shows a cut-off wavelength at 284 nm and has an optical bandgap of 4.06 eV. nih.gov These properties are particularly relevant in the study of materials for nonlinear optical (NLO) applications. colab.wsresearchgate.netnih.gov

Table 3: Optical Properties of this compound Salts from UV-Vis Spectroscopy

| Compound | UV Cut-off Wavelength (nm) | Optical Band Gap (eV) |

| Piperazine-1,4-diium bis(this compound) | 286 colab.ws | 3.9 colab.ws |

| Bis (creatininium this compound) monohydrate | 310 researchgate.net | 4.1 researchgate.net |

| p-Toluidinium this compound (PTDA) | 284 nih.gov | 4.06 nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

NMR spectroscopy is a fundamental technique for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netrsc.org For 2,4-Dichlorobenzoic acid itself, both simulated and experimental ¹H and ¹³C NMR spectra are available for reference. np-mrd.org

Detailed NMR studies have been conducted on various esters of this compound. researchgate.netrsc.org For example, in the ¹H NMR spectrum of 4-chlorobenzyl this compound, the aromatic protons of the dichlorinated ring appear at distinct chemical shifts, such as a doublet at 7.81 ppm corresponding to the proton adjacent to the carboxyl group. rsc.org The methylene (B1212753) protons of the benzyl group appear as a singlet at 5.32 ppm. rsc.org ¹³C NMR provides complementary data, showing the carboxyl carbon at 164.4 ppm. rsc.org Such detailed spectral assignments are crucial for confirming the structure of newly synthesized derivatives.

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Esters in CDCl₃ Data sourced from a study on visible light-induced transformations. rsc.org

| Compound | ¹H NMR Data | ¹³C NMR Data |

| 4-chlorobenzyl this compound | 7.81 (d, 1H), 7.47 (d, 1H), 7.41–7.33 (m, 4H), 7.29 (dd, 1H), 5.32 (s, 2H) | 164.4, 138.6, 135.1, 134.4, 133.8, 132.6, 131.1, 129.8, 128.8, 127.9, 127.0, 66.6 |

| Pentan-3-yl this compound | 7.78 (d, 1H), 7.46 (d, 1H), 7.29 (dd, 1H), 5.04 (p, 1H), 1.71 (p, 4H), 0.97 (t, 6H) | 164.7, 137.8, 134.5, 132.1, 130.8, 129.2, 126.8, 78.6, 26.3, 9.6 |

X-ray Diffraction (XRD) for Structural Analysis of this compound Complexes and Co-crystals

Single-crystal X-ray diffraction (XRD) provides unambiguous, three-dimensional structural information for crystalline materials, including bond lengths, bond angles, and crystal packing. This technique has been vital in characterizing a wide array of this compound complexes and co-crystals. colab.wsresearchgate.netdoi.orgacs.org

XRD analyses have revealed that these compounds crystallize in various systems. For example, piperazine-1,4-diium bis(this compound) crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. colab.ws In contrast, bis (creatininium this compound) adopts a triclinic system with the space group P1. researchgate.net The structural analysis of lanthanide complexes, such as [Ho(2,4-DClBA)₃bipy]₂, has shown a monoclinic crystal system with space group P2(1)/n, where the holmium ion has a coordination number of nine. researchgate.netacs.org These detailed structural insights are critical for understanding the coordination chemistry and solid-state properties of these materials.

Table 5: Crystallographic Data for Selected this compound Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

| Piperazine-1,4-diium bis(this compound) | Monoclinic | P2₁/c colab.ws | Molecules linked via N—H···O and C—H···Cl hydrogen bonds. colab.ws |

| Bis (creatininium this compound) (BCDC) | Triclinic | P1 researchgate.net | Centrosymmetric space group. researchgate.net |

| [Ho(2,4-DClBA)₃bipy]₂ | Monoclinic | P2(1)/n researchgate.netacs.org | Ho³⁺ ion is nine-coordinate; binuclear structure. researchgate.netacs.org |

| p-Toluidinium this compound (PTDA) | Monoclinic | P121/c1 nih.gov | Centrosymmetric space group. nih.gov |

| [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] | Not specified | Not specified | Eu(III) ion is coordinated by eight oxygen atoms. doi.org |

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| This compound | This compound |

| 4-chlorobenzoate | 4-Chlorobenzoate |

| PBDCB | Piperazine-1,4-diium bis(this compound) |

| BCDC | Bis (creatininium this compound) |

| PTDA | p-Toluidinium this compound |

| Methyl this compound | Methyl this compound |

| Butyl this compound | Butyl this compound |

| Cholesteryl this compound | Cholesteryl this compound |

| 4-chlorobenzyl this compound | 4-Chlorobenzyl this compound |

| Pentan-3-yl this compound | Pentan-3-yl this compound |

| [Ho(2,4-DClBA)₃bipy]₂ | Bis(2,2'-bipyridine)tris(2,4-dichlorobenzoato)holmium(III) dimer |

| [Eu(2,4-DCB)₃(CH₃CH₂OH)₂] | Bis(ethanol)tris(2,4-dichlorobenzoato)europium(III) |

| 4-Nitrophenyl alcohol | 4-Nitrophenol |

| 1-Phenylethanol | 1-Phenylethanol |

| 1-(2-Chlorophenyl)ethanol | 1-(2-Chlorophenyl)ethanol |

| 1-Phenyl-2-proponal | 1-Phenyl-2-propanone (Note: Source likely meant 1-phenyl-2-propanol) |

| Trifluoroacetic acid | Trifluoroacetic acid |

| Isopropanol | Propan-2-ol |

| Hexane | Hexane |

Quantitative Analysis Methods (e.g., Chloride Ion Detection Assay)

The quantitative analysis of this compound is crucial for monitoring its presence in various matrices and for studying its degradation and transformation processes. A range of advanced analytical and spectroscopic methodologies are employed for this purpose, with the chloride ion detection assay being a notable example, particularly in bioremediation and enzymatic studies.

A key application of quantitative analysis is in the study of microbial degradation of chlorinated compounds. The breakdown of this compound often involves the release of chloride ions, which can be measured to quantify the extent of degradation. In batch experiments studying bacterial strains with the ability to metabolize chlorobenzoic acids, the disappearance of the substrate is often correlated with a near-stoichiometric release of chloride. researchgate.net

Chloride Ion Detection Assay

The chloride ion detection assay is a valuable method for quantifying the dehalogenation of this compound, especially in enzymatic reactions. This assay measures the amount of chloride released from the substrate, which is a direct indicator of the dehalogenation activity of an enzyme.

One study investigated the dehalogenation function of a purified beta class Glutathione (B108866) S-transferase (GST) from Acidovorax sp. KKS102, designated as KKS-BphK, and its mutants (C10F, K107T, and A180P) towards dichlorobenzoate substrates. umyu.edu.ngumyu.edu.ng The assay involved incubating the purified enzyme with the substrate and then measuring the released chloride ions. The results demonstrated that the wild-type enzyme and its mutants exhibited dehalogenation activity against this compound. umyu.edu.ngumyu.edu.ng

The following table summarizes the dehalogenation activity of the wild-type KKS-BphK and its mutants on various dichlorobenzoate isomers, as determined by the chloride ion detection assay. The data for this compound is inferred from graphical representations in the source, while specific activities for other isomers were explicitly stated.

| Enzyme | Substrate | Dehalogenation Activity (Relative to Wild-Type on this compound) | Specific Activity (µM/min/mg) |

|---|---|---|---|

| Wild-Type KKS-BphK | This compound | 1.0 | Not explicitly stated |

| C10F Mutant | This compound | ~1.24 | Not explicitly stated |

| K107T Mutant | This compound | ~5.0 | Not explicitly stated |

| A180P Mutant | This compound | Data not available | Not explicitly stated |

| K107T Mutant | 2,5-Dichlorobenzoate | Low activity | Not explicitly stated |

| A180P Mutant | 2,5-Dichlorobenzoate | Active | 851.45 ± 31.27 |

| K107T Mutant | 2,6-Dichlorobenzoate | Low activity | 18.22 ± 3.21 |

| A180P Mutant | 2,6-Dichlorobenzoate | Active | 782.27 ± 21.23 |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative analysis of this compound and its related acid form, 2,4-dichlorobenzoic acid. These methods offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)